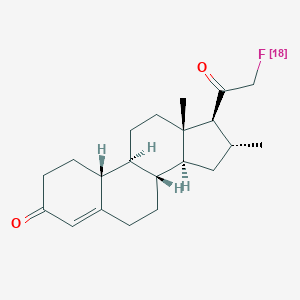![molecular formula C12H22FNO B145492 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-71-9](/img/structure/B145492.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) involves the inhibition of the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha. This inhibition leads to a reduction in inflammation and pain associated with inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) has no significant biochemical or physiological effects on the body. However, long-term studies are needed to determine the safety and efficacy of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) in lab experiments include its high purity level, ease of synthesis, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI). One of the most promising directions is the development of new anti-inflammatory drugs based on the structure of this compound. Another direction is the investigation of the potential applications of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) in the field of material science, particularly in the development of new materials with unique properties.
Conclusion:
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) is a chemical compound with significant potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 1,5-dimethyl-2-oxo-4-pentenyl pyrrolidine with 2-fluoro-3-methylbutanal in the presence of a catalyst. The reaction yields the desired product as a white solid with a high purity level.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Studies have shown that Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) has anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
Número CAS |
136734-71-9 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI) |
Fórmula molecular |
C12H22FNO |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
(2S,3S)-1-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11-/m0/s1 |
Clave InChI |
WJZJHPNNPHRHER-NAKRPEOUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1[C@H](CC[C@@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canónico |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Sinónimos |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



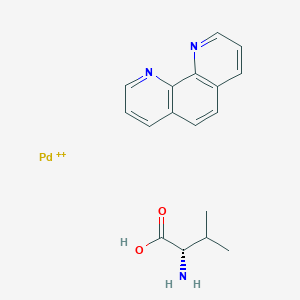
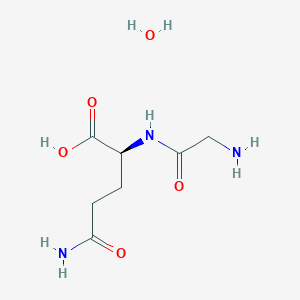
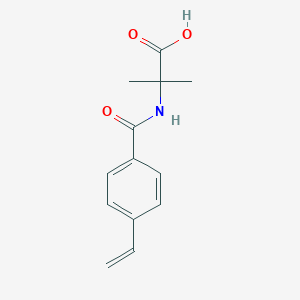
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
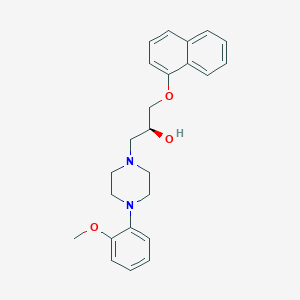
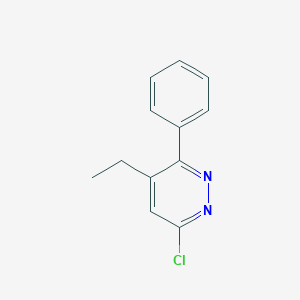
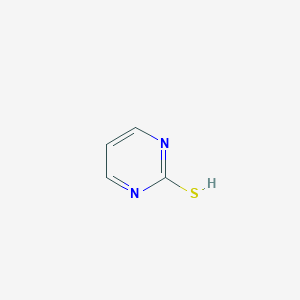
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
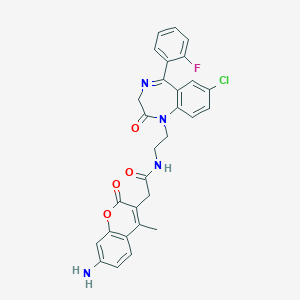
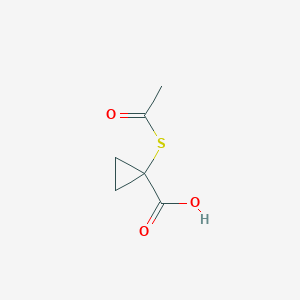
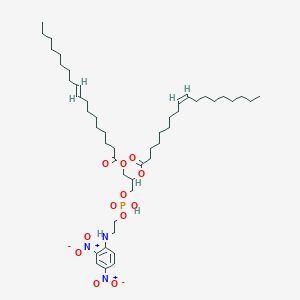
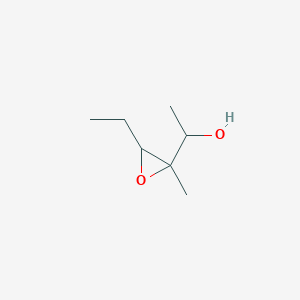
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
